molecular formula C19H28N2O4 B8698223 3-(Benzyloxycarbonylaminomethyl)-piperidine-1-carboxylic Acid Tert-butyl Ester

3-(Benzyloxycarbonylaminomethyl)-piperidine-1-carboxylic Acid Tert-butyl Ester

Cat. No.: B8698223
M. Wt: 348.4 g/mol
InChI Key: IKKHJUNAQMPJBI-UHFFFAOYSA-N
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Description

3-(Benzyloxycarbonylaminomethyl)-piperidine-1-carboxylic Acid Tert-butyl Ester is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)

InChI Key

IKKHJUNAQMPJBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(aminomethyl)-1-N-Boc-piperidine (1.64 g, 7.65 mmol) and TEA (1.6 mL, 11 mmol) in THF (5 mL) at 0° C., benzyl chloroformate (1.15 mL, 8.04 mmol) was added dropwise. The reaction was maintained at 0° C. for 1 h, then warmed to RT overnight. The solvent was evaporated in vacuo. The residue was taken up in a saturated solution of NH4Cl (aq) (15 mL) and extracted with EtOAc (10 mL). The organic layer was separated, dried over MgSO4, filtered and the solvent was evaporated in vacuo. The residue was purified by flash chromatography on silica gel (1:4, EtOAc:hexane) to yield the title compound as a colorless oil. MS m/z: 349.3 (M+H). Calc'd. for C19H28N2O4-348.44.
Quantity
1.64 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-aminomethylpiperidine-1-carboxylic acid tert-butyl ester (2.20 g, 10.3 mmol) in dichloromethane (40 mL) was treated with triethylamine (1.90 mL, 13.3 mmol) and stirred on an ice bath. A solution of benzyl chloroformate (1.90 mL, 13.3 mmol) in dichloromethane (10 mL) was added over 5 minutes. The mixture was stirred at room temperature for 70 hours. It was washed with 0.1 N aqueous hydrochloric acid, dried over sodium sulfate, and concentrated under vacuum to provide a colorless gum (3.58 g, quantitative) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ7.37 (m, 5H), 5.11 (s, 2H), 3.75 (m, 2H), 3.18 (m, 1H), 3.05 (m, 2H), 2.83 (m, 1H), 1.9-1.6 (m, 4H), 1.46 (s, 9H), 1.27 (m, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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